molecular formula C12H17NO2 B2889064 (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 82863-88-5

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No.: B2889064
CAS No.: 82863-88-5
M. Wt: 207.273
InChI Key: ILNGCJMEDIBPTL-GHMZBOCLSA-N
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Description

(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral compound with significant importance in organic chemistry. This compound features a dioxane ring substituted with a phenyl group and an amine group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted dioxanes, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. It serves as a precursor in the preparation of chiral ligands and catalysts for asymmetric synthesis .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it a useful tool for investigating stereospecific interactions in biological systems .

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is employed in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine stands out due to its unique combination of a dioxane ring with a phenyl group and an amine group. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGCJMEDIBPTL-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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